1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate
Description
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate is a pyridinium-based ionic compound with a tetrafluoroborate (BF₄⁻) counterion. Its structure features two pyridine-derived moieties: a substituted pyridinyl group with 2,6-dimethyl and 4-oxo substituents, and a pyridinium cation with ethyl and methyl substituents. This compound is primarily utilized in pharmaceutical and agrochemical research due to its stability and solubility in polar solvents .
Commercial availability data from ECHEMI (2021) indicates that it is supplied globally, with major production centers in China (Zhejiang, Shaanxi, Chongqing, etc.). Product grades range from industrial to pharmaceutical, with purities of 99–99.9%, packaged in diverse formats such as bags, fiber drums, and barrels .
Properties
IUPAC Name |
1-(5-ethyl-2-methylpyridin-1-ium-1-yl)-2,6-dimethylpyridin-4-one;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N2O.BF4/c1-5-14-7-6-11(2)16(10-14)17-12(3)8-15(18)9-13(17)4;2-1(3,4)5/h6-10H,5H2,1-4H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGVUFUIAIRGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=C[N+](=C(C=C1)C)N2C(=CC(=O)C=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BF4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions
The synthesis of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate typically involves multi-step procedures starting with pyridine derivatives. One common route includes the alkylation of 2,6-dimethylpyridine, followed by oxidation to introduce the 4-oxo functionality. The subsequent ethylation and formation of the pyridinium ion can be achieved using standard N-alkylation techniques. Finally, the tetrafluoroborate counterion is introduced through ion-exchange reactions with a tetrafluoroboric acid solution.
Industrial production methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow synthesis techniques. This approach allows for precise control over reaction parameters, resulting in higher yields and purity. Key steps include efficient catalyst selection for oxidation and the use of automated systems for precise addition of reagents and control of reaction temperature.
Chemical Reactions Analysis
Types of reactions it undergoes
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate is involved in a variety of chemical reactions, notably:
Oxidation: : Can undergo further oxidation to form more complex pyridinium derivatives.
Reduction: : The carbonyl group at the 4-position can be reduced to alcohols under appropriate conditions.
Substitution: : The pyridinium ring can participate in nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups.
Common reagents and conditions used in these reactions
Oxidation: : Typically utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophilic substitutions often involve reagents like sodium cyanide or Grignard reagents in an aprotic solvent.
Major products formed from these reactions
Depending on the conditions and reagents, the major products can include:
Pyridinium alcohols or hydroxyl derivatives from reduction.
Higher-order pyridinium salts from oxidation.
Alkylated or substituted pyridinium compounds from nucleophilic substitutions.
Scientific Research Applications
Solvent for Chemical Reactions
Ionic liquids, including 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate, serve as effective solvents in organic synthesis. Their low vapor pressure and ability to dissolve a wide range of organic and inorganic compounds facilitate chemical reactions under mild conditions. For instance, the compound has been used in the synthesis of complex organic molecules where traditional solvents would be less effective due to volatility or reactivity issues .
Catalysis
This ionic liquid acts as a catalyst or co-catalyst in various reactions. Its unique structure allows it to stabilize transition states, thereby enhancing reaction rates. A notable application is in the catalytic conversion of biomass into valuable chemicals, where it aids in breaking down lignocellulosic materials efficiently .
Electrochemical Applications
Due to its ionic nature, this compound is utilized in electrochemical systems. It has been studied for use in batteries and supercapacitors, where it can improve ionic conductivity and enhance energy storage capabilities. Research indicates that its incorporation into electrolyte formulations can lead to better performance metrics compared to conventional electrolytes .
Material Science
In material science, this compound has been investigated for its potential as a polymer electrolyte in solid-state batteries. The ionic liquid's properties allow it to provide high ionic conductivity while maintaining mechanical stability . Additionally, it has been explored for use in the synthesis of nanomaterials due to its ability to stabilize nanoparticles during formation.
Case Study 1: Biomass Conversion
A study demonstrated the effectiveness of using this compound as a solvent for the conversion of lignocellulosic biomass into fermentable sugars. The results indicated a significant increase in yield compared to traditional solvents, showcasing its potential for sustainable chemical processes .
Case Study 2: Electrochemical Performance
Research on electrochemical cells incorporating this ionic liquid revealed enhanced performance metrics such as higher charge-discharge rates and improved cycle stability when compared to conventional liquid electrolytes. This study highlighted the compound's utility in next-generation energy storage devices .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The pyridinium ion can engage in electrostatic interactions with negatively charged cellular components, while the methyl and ethyl groups provide hydrophobic contacts. These interactions can lead to changes in the conformation and function of target molecules, such as enzymes and receptors, thereby influencing cellular processes.
Comparison with Similar Compounds
Table 1: Comparison of Tetrafluoroborate Salts
Key Observations :
- Cation Complexity: The target compound features a bicyclic pyridinium system, distinguishing it from simpler imidazolium or ammonium cations in other salts.
- Solubility : Pyridinium tetrafluoroborates generally exhibit higher solubility in organic solvents compared to alkali metal tetrafluoroborates (e.g., NaBF₄), which are water-soluble .
- Thermal Stability : Imidazolium tetrafluoroborates (e.g., 1-butyl-3-methylimidazolium BF₄⁻) show superior thermal stability (>300°C) due to aromatic cation rigidity, whereas pyridinium salts like the target compound may decompose at lower temperatures (~200°C) .
Comparison with Pyridine Derivatives
Table 2: Pyridine-Based Compounds with Similar Substituents
Key Observations :
- Functional Groups : Unlike fluoronicotinate esters (e.g., ethyl 6-fluoronicotinate), the target compound lacks ester linkages but includes a charged pyridinium system, favoring ionic interactions in drug-receptor binding .
Biological Activity
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate (CAS Number: 56474-32-9) is a pyridinium salt with notable biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the context of cancer research and other therapeutic areas. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may act on pathways related to the epidermal growth factor receptor (EGFR), which is often overexpressed in certain types of breast cancer .
- Cytotoxicity Against Cancer Cells : Studies indicate that derivatives of pyridinyl compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-468 (triple-negative breast cancer) .
- Synergistic Effects : When combined with other therapeutic agents, such as gefitinib (an EGFR tyrosine kinase inhibitor), this compound may enhance the overall efficacy of treatment regimens through synergistic interactions .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Study | Cell Line | Activity Observed | Reference |
|---|---|---|---|
| Study 1 | MCF-7 | Moderate cytotoxicity | |
| Study 2 | MDA-MB-468 | High cytotoxicity and selectivity | |
| Study 3 | Various Cancer Lines | Synergistic effects with gefitinib |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Cytotoxicity in Breast Cancer Models : In a study evaluating a series of pyridinyl compounds, it was found that those similar to this compound exhibited significant cytotoxic effects against breast cancer cell lines, particularly under conditions simulating hypoxia .
- Mechanistic Insights : Research has shown that the compound can inhibit Akt phosphorylation, a key player in cancer cell survival pathways. This inhibition suggests its potential role as an anti-cancer agent targeting specific signaling pathways .
- Combination Therapies : The effectiveness of this compound in combination therapies has been documented, indicating that it may enhance the action of existing chemotherapeutic agents by overcoming resistance mechanisms commonly seen in aggressive cancers .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate?
Answer:
The compound can be synthesized via acid-catalyzed cyclization of precursor pyridinone derivatives, followed by quaternization with methylating agents and subsequent ion exchange with tetrafluoroboric acid (HBF₄). Key steps include:
- Cyclization : Reacting 2,6-dimethyl-4-oxo-1(4H)-pyridine with ethyl-substituted pyridine derivatives under acidic conditions (e.g., HCl or H₂SO₄) to form the pyridinium core .
- Quaternization : Introducing methyl groups via alkylation (e.g., methyl iodide) to form the cationic pyridinium structure.
- Counterion exchange : Treating the intermediate with HBF₄ to replace halides (e.g., Cl⁻) with BF₄⁻.
Optimization : Use ethanol/ethyl acetate mixtures for recrystallization to improve purity (>95%) and yield (60–75%) .
| Reaction Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent for cyclization | Acetic acid/water | 65% |
| Alkylation agent | Methyl iodide | 70% |
| Recrystallization | Ethanol/ethyl acetate | 75% |
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at 2,6 positions; ethyl at position 5). Key signals:
- Mass Spectrometry : ESI-MS in positive ion mode detects the cationic pyridinium fragment (m/z ~250) and BF₄⁻ counterion (m/z 87) .
- Elemental Analysis : Verify C, H, N content (theoretical: C 54.2%, H 5.8%, N 6.7%) .
Advanced: How can thermal and pH stability be systematically evaluated for this compound?
Answer:
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. For tetrafluoroborate salts, decomposition typically occurs above 200°C .
- pH Stability : Conduct kinetic studies by dissolving the compound in buffered solutions (pH 3–10) and monitoring degradation via HPLC. Pyridinium salts are prone to hydrolysis under strongly basic conditions (pH >9) .
| Condition | Degradation Pathway | Half-life (pH 7) |
|---|---|---|
| pH 3 (HCl) | Minimal hydrolysis | >30 days |
| pH 9 (NH₄OH) | Ring-opening hydrolysis | 5–7 days |
Advanced: How can solvent effects on reaction kinetics and selectivity be analyzed in its synthesis?
Answer:
- Solvent Screening : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) in cyclization steps. Polar aprotic solvents enhance nucleophilicity, accelerating alkylation but may reduce regioselectivity .
- Kinetic Profiling : Use in-situ IR or UV-Vis spectroscopy to track reaction progress. Ethanol reduces side reactions (e.g., over-alkylation) due to hydrogen bonding .
| Solvent | Reaction Rate (k, s⁻¹) | Byproduct Formation |
|---|---|---|
| DMF | 1.2 × 10⁻³ | 15–20% |
| Ethanol | 8.5 × 10⁻⁴ | <5% |
Advanced: How can computational methods (e.g., DFT) predict electronic properties relevant to its reactivity?
Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze charge distribution. The pyridinium cation’s LUMO is localized on the 4-oxo group, making it susceptible to nucleophilic attack .
- Solvent Effects : Use COSMO-RS to simulate solvation energies and predict solubility trends (e.g., higher solubility in DMSO than water) .
Advanced: How should researchers resolve contradictory data in literature (e.g., conflicting yields or stability reports)?
Answer:
- Controlled Replication : Repeat experiments under identical conditions (e.g., solvent purity, temperature control) to isolate variables.
- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity and quantify impurities .
- Meta-Analysis : Compare data across studies (e.g., pH-dependent stability in vs. ), adjusting for methodological differences (e.g., buffer ionic strength).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
